molecular formula C8H16ClN B2842735 rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis CAS No. 2375247-90-6

rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis

Cat. No.: B2842735
CAS No.: 2375247-90-6
M. Wt: 161.67
InChI Key: WHBCQTHHIRDTCH-HHQFNNIRSA-N
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Description

rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[320]heptanehydrochloride,cis is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction that can be used to introduce functional groups into the bicyclic scaffold .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation of this compound can lead to the formation of oxygenated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, this compound is investigated for its potential therapeutic applications, such as its use in treating pain and other disorders associated with the nicotinic acetylcholine receptor .

Mechanism of Action

The mechanism of action of rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis involves its interaction with specific molecular targets and pathways. For example, it may interact with the nicotinic acetylcholine receptor, modulating its activity and leading to various physiological effects . The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis include other bicyclic structures such as 2,6-dioxobicyclo[3.2.0]heptane and bicyclo[3.2.0]carbocyclic molecules .

Uniqueness: What sets rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[320]heptanehydrochloride,cis apart from similar compounds is its specific structure, which includes a nitrogen atom within the bicyclic framework

Properties

IUPAC Name

(1S,5S)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)3-6-4-9-5-7(6)8;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBCQTHHIRDTCH-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2[C@@H]1CNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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